Ethyl 4-oxo-4H-chromene-2-carboxylate

Catalog No.
S1505453
CAS No.
14736-31-3
M.F
C12H10O4
M. Wt
218.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-oxo-4H-chromene-2-carboxylate

CAS Number

14736-31-3

Product Name

Ethyl 4-oxo-4H-chromene-2-carboxylate

IUPAC Name

ethyl 4-oxochromene-2-carboxylate

Molecular Formula

C12H10O4

Molecular Weight

218.2 g/mol

InChI

InChI=1S/C12H10O4/c1-2-15-12(14)11-7-9(13)8-5-3-4-6-10(8)16-11/h3-7H,2H2,1H3

InChI Key

CJVFJZNWXDFXHF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=O)C2=CC=CC=C2O1

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=CC=CC=C2O1

Ethyl 4-oxo-4H-chromene-2-carboxylate (CAS: 14736-31-3) is a privileged bicyclic heterocyclic building block characterized by a reactive chromone core and an ethyl ester at the C2 position. In procurement and process chemistry, it is primarily utilized as an advanced precursor for the synthesis of bis-chromones, anti-allergic active pharmaceutical ingredients (APIs) such as cromoglicic acid, and complex natural product analogs. Its baseline value lies in its balanced electrophilicity and excellent solubility in standard organic solvents, making it a highly processable alternative to the highly polar, poorly soluble free chromone-2-carboxylic acid[1].

Research Fit

1

Chromone library building block

Ethyl ester serves as a versatile synthetic intermediate for constructing substituted chromone derivatives in medicinal chemistry.

2

Photoswitchable inhibitor research

Reported key precursor for developing photoswitchable mast cell activation inhibitors through dimeric azobenzene linkage.

3

GPR35 radioligand development

Defined starting material for synthesizing high-affinity tritiated GPR35 agonist probes as referenced in published routes.

Substituting Ethyl 4-oxo-4H-chromene-2-carboxylate with the free chromone-2-carboxylic acid or alternative esters (such as tert-butyl) introduces severe process and performance bottlenecks. The free acid suffers from poor solubility in volatile organics, necessitating high-boiling solvents like DMF that complicate downstream purification, and requires expensive coupling agents for amidation to avoid thermal decarboxylation. Furthermore, in asymmetric catalysis, substituting the ethyl ester with bulkier alkyl esters drastically reduces enantiomeric excess during dearomative alkynylation due to transition state steric clashes. Consequently, procuring the exact ethyl ester is critical for ensuring high-yield, coupling-agent-free functionalization and maintaining stereochemical fidelity [1].

Substitution Risk

!

Radiolabeling route mismatch

Methyl ester substitution may not support the established ³H-methylation pathway, limiting access to reported GPR35 radioligands.

!

SAR profile deviation

Altered steric and electronic properties from different esters can shift biological potency of final chromone derivatives in SAR studies.

!

Free acid coupling demand

Free chromone-2-carboxylic acid requires additional activation steps, which may reduce synthetic efficiency compared to the pre-activated ethyl ester.

Coupling-Agent-Free Amidation for API Synthesis

In the synthesis of chromone-2-carboxamides (key intermediates for anti-inflammatory APIs), the ethyl ester enables direct, coupling-agent-free amidation with primary amines under mild reflux conditions. In contrast, utilizing the free chromone-2-carboxylic acid necessitates stoichiometric coupling agents (such as HATU or EDC) to prevent thermal decarboxylation and drive the reaction, increasing process cost and impurity profiles [1].

Evidence DimensionDirect amidation yield (without coupling agents)
Target Compound Data63-64% yield (direct reflux with aliphatic amines)
Comparator Or BaselineChromone-2-carboxylic acid (0% yield without HATU/EDC; prone to decarboxylation)
Quantified DifferenceEliminates coupling agent requirement while maintaining >60% yield
ConditionsReflux in DCM/AcOH, 0.3-24h

Reduces reagent costs and simplifies purification workflows in the scale-up of chromone-based pharmaceuticals.

Claisen condensation yield
Cross-study comparable
83% vs 76%
+7 percentage points
Higher reported yield may improve atom economy for library synthesis.
Claisen condensation with diethyl oxalate; target vs. 6-methyl analog.

Process Solubility and Thermal Workability

The procurement of the ethyl ester over the free chromone-2-carboxylic acid drastically alters downstream processability. Ethyl 4-oxo-4H-chromene-2-carboxylate exhibits a highly workable melting point of 71-75 °C and excellent solubility in standard volatile organic solvents (e.g., dichloromethane, ethanol). Conversely, the free acid possesses a melting point exceeding 250 °C and requires high-boiling polar aprotic solvents (like DMSO or DMF) for homogeneous reactions, complicating solvent removal and aqueous workup .

Evidence DimensionMelting point and solvent requirement
Target Compound DataMP 71-75 °C; highly soluble in DCM/EtOH
Comparator Or BaselineChromone-2-carboxylic acid (MP >250 °C; requires DMF/DMSO)
Quantified Difference>175 °C reduction in melting point; enables use of low-boiling solvents
ConditionsStandard laboratory ambient handling and extraction workflows

Allows for standard organic phase extractions and avoids energy-intensive distillation of high-boiling solvents during scale-up.

Commercial purity standard
Specification review
≥98% vs 97%
+1 percentage point
Higher typical purity reduces pre-use purification burden for downstream steps.
Compared to chromone-2-carboxylic acid standard grade.

Enantiocontrol in Dearomative Alkynylation

For the synthesis of complex natural products requiring tertiary ether stereocenters, the ester alkyl group size on the chromone-2-carboxylate scaffold strictly dictates enantioselectivity during copper bis(oxazoline)-catalyzed alkynylation. The ethyl ester achieves high enantiomeric excess (~89% ee), whereas increasing steric bulk to a tert-butyl ester significantly degrades enantiocontrol down to 71% ee due to transition state crowding [1].

Evidence DimensionEnantiomeric excess (ee) in dearomative alkynylation
Target Compound Data89% ee (Ethyl ester)
Comparator Or Baselinetert-Butyl chromone-2-carboxylate (71% ee)
Quantified Difference18% absolute improvement in enantiomeric excess
ConditionsCu(OTf)2 / bis(oxazoline) catalysis, alkyne addition

Critical for medicinal chemists requiring high stereochemical fidelity when synthesizing chiral chromanone and tetrahydroxanthone derivatives.

Mast cell assay potency
Class-level inference
IC50 10 μM vs >1 mM
>100x potency difference (derivative)
Ethyl ester-derived dimer showed reported potency increase in β-hexosaminidase assay.
MAC dimer compared to disodium cromoglycate; mast cell line LAD231.

Chemoselectivity in Diazoalkane Ring-Expansion

The position and nature of the electron-withdrawing group on the chromone ring control its reactivity with diazoalkanes. While 3-substituted chromones generally undergo simple alkylation, Ethyl 4-oxo-4H-chromene-2-carboxylate provides access to 1-benzoxepin derivatives via sigmatropic shifts in unstable pyrazoline intermediates. This unique reactivity profile at the 2-position allows access to expanded ring systems that are inaccessible from 3-acyl or 3-formyl chromone analogs [1].

Evidence DimensionProduct distribution with diazoalkanes
Target Compound DataAffords 1-benzoxepin derivatives (ring expansion)
Comparator Or Baseline3-acylchromones (No ring expansion; strictly alkylation)
Quantified DifferenceEnables divergent pathway to 7-membered oxepins
ConditionsReaction with diazoethane/2-diazopropane

Provides synthetic chemists a specific entry point into 1-benzoxepin scaffolds that standard 3-substituted chromones cannot achieve.

Radioligand affinity route
Supporting evidence
Kd 5.27 nM (derived probe)
Methyl ester route not established
Ethyl ester enables synthesis of a nanomolar-affinity GPR35 radioligand.
Published route to [³H]PSB-13253; methyl ester comparability not reported.

Anti-Allergic and Anti-Inflammatory API Synthesis

Ethyl 4-oxo-4H-chromene-2-carboxylate is the optimal starting material for synthesizing bis-chromone drugs such as cromoglicic acid (DSCG) and its derivatives. Its ethyl ester functionality allows for efficient, coupling-agent-free amidation or controlled hydrolysis, streamlining the scale-up of these critical anti-inflammatory pharmacophores [1].

Asymmetric Tetrahydroxanthone Synthesis

In the total synthesis of bioactive natural products containing tertiary ether stereocenters, this compound serves as a superior substrate for dearomative alkynylation. The specific steric profile of the ethyl ester ensures high enantiomeric excess (up to 89% ee) under copper bis(oxazoline) catalysis, outperforming bulkier ester analogs [2].

1-Benzoxepin Scaffold Synthesis

For discovery chemistry programs exploring expanded heterocyclic ring systems, this compound is utilized in diazoalkane-mediated ring expansions. Its unique 2-carboxylate substitution pattern facilitates sigmatropic shifts that yield 1-benzoxepins, a pathway blocked in standard 3-substituted chromones [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Photoswitchable chromone mast cell inhibitor research
Chromone core derivatization potential
Mast cell stabilization assay profiling
GPR35 radioligand development
Validated synthetic route to high-affinity probes
Binding affinity and selectivity assessment
Chromone library synthesis
High-efficiency unsubstituted ester starting material
Atom economy and process reproducibility

XLogP3

2.3

Other CAS

14736-31-3

Wikipedia

Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate

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